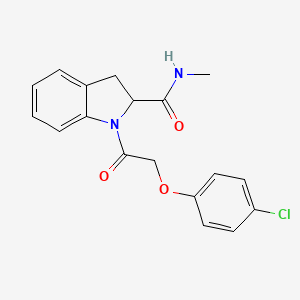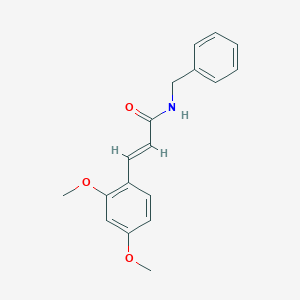
3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide compounds, which share a common sulfonamide functional group (-SO2NH2) with the compound . Sulfonamides are a group of organic compounds that have a wide range of applications, including medicinal chemistry, where they are often used as inhibitors of carbonic anhydrase enzymes and in other therapeutic areas .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In paper , the structure of a sulfonamide compound is characterized using various spectroscopic techniques and X-ray crystallography, revealing that it crystallizes in the monoclinic space group. The paper also discusses the use of Density Functional Theory (DFT) calculations to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental values. This indicates that computational methods can be a valuable tool in the analysis of sulfonamide molecular structures.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. For example, the chiral 1,3-amino sulfonamides mentioned in paper are used as ligands in the catalytic addition of diethylzinc to aldehydes, resulting in the formation of secondary alcohols with high enantioselectivity. This demonstrates the potential of sulfonamide compounds to act as catalysts or ligands in stereoselective synthesis, which is important in the production of enantiomerically pure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. Paper discusses the crystal structure of a Schiff base sulfonamide, which is stabilized by intramolecular hydrogen bonds and π-π stacking interactions. These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the presence of different substituents on the sulfonamide core can significantly alter its chemical reactivity and binding affinity to biological targets, as seen in the inhibitory activity of the compounds synthesized in paper .
Applications De Recherche Scientifique
Crystal Structure Analysis
A study focused on the crystal structure of a Schiff base related to benzene sulfonamide, providing insights into its conformation and molecular interactions. The compound, analyzed using various spectroscopic techniques, showed intramolecular hydrogen bonds and π–π stacking interactions, crucial for understanding its structural properties (Subashini et al., 2009).
Development of Novel Reactive Dyes
Research on combining the anti-bacterial properties of sulfonamides with the insect-repellent property of DEET led to the synthesis of azo reactive dyes. These dyes, synthesized using sulfonamide derivatives, showed promising anti-bacterial and insect-repellent activities (Mokhtari et al., 2014).
Hydrogel Modification for Medical Applications
A study explored modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including a benzene sulfonamide derivative. The modified polymers displayed increased swelling and thermal stability, suggesting potential use in medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).
Synthesis of Organosulfur Metallic Compounds
Research in 2021 focused on synthesizing sulfonamide-based Schiff base ligands and their metal complexes. These compounds exhibited significant bioactivity and potential as drugs, highlighting the role of sulfonamide derivatives in pharmaceutical chemistry (Hassan et al., 2021).
Electrophysiological Activity
A study on N-substituted imidazolylbenzamides and benzene-sulfonamides revealed their potential as class III electrophysiological agents. This research contributes to understanding the therapeutic potential of sulfonamide derivatives in cardiac applications (Morgan et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N,N-diethyl-4-propan-2-yloxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)11-7-8-13(12(14)9-11)18-10(3)4/h7-10H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANRLKAGWEVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)




![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)